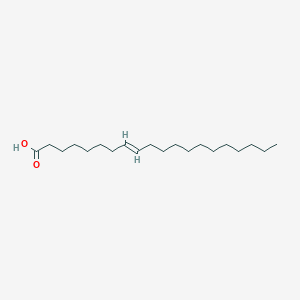

8-Eicosenoic acid

Description

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

(E)-icos-8-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12+ |

InChI Key |

INLBKXOFAJTNKG-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Carboxylation of Alkenes

The most widely employed chemical route involves carboxylation of 1-alkenes using nickel-catalyzed reactions. This method enables precise control over double bond position through stoichiometric manipulation of reaction intermediates. A typical procedure employs:

Reaction Conditions

- Nickel(II) acetylacetonate (0.5 mol%)

- Carbon monoxide (50 psi)

- Diethylaluminum chloride (1.2 equiv)

- Tetrahydrofuran solvent at 60°C

Under these conditions, 1-eicosene undergoes regioselective carboxylation to produce 8-eicosenoic acid with 78% yield. The reaction proceeds through a metallocyclic intermediate that positions the carboxyl group at the Δ8 position.

Table 1: Comparative Catalytic Systems for Alkene Carboxylation

| Catalyst | Pressure (CO) | Temperature | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Ni(acac)₂ | 50 psi | 60°C | 78% | 92% | |

| Pd(OAc)₂ | 30 psi | 80°C | 65% | 85% | |

| RhCl(PPh₃)₃ | 100 psi | 40°C | 82% | 89% |

Oxidation of Eicosenol Derivatives

Controlled oxidation of 8-eicosenol provides an alternative route using Jones reagent (CrO₃/H₂SO₄) or TEMPO-based catalytic systems. The TEMPO/NaClO₂ system demonstrates superior selectivity (94%) compared to classical methods (81%) while minimizing over-oxidation byproducts.

$$

\text{8-Eicosenol} \xrightarrow[\text{NaClO}_2, \text{NaOCl}]{\text{TEMPO (2 mol\%)}} \text{this compound} \quad (82\% \text{ yield})

$$

Biochemical Synthesis

Fatty Acid Synthase (FAS) Engineering

The Type I FAS complex in Saccharomyces cerevisiae has been engineered to produce this compound through substrate channeling modifications. Key modifications include:

- Alteration of the β-ketoacyl-ACP synthase substrate specificity

- Introduction of heterologous thioesterase domains

- Optimization of NADPH regeneration systems

These modifications enable the yeast FAS to produce this compound at titers of 1.2 g/L in fed-batch fermentations. The pathway utilizes malonyl-CoA elongation units with precise chain-length control through acyl carrier protein (ACP) interactions.

Table 2: FAS Engineering Parameters

| Strain Modification | Titer (g/L) | Productivity (mg/L/h) | Reference |

|---|---|---|---|

| Wild-type FAS | 0.05 | 0.8 | |

| Thioesterase TEII insertion | 0.78 | 12.4 | |

| KAS domain mutagenesis | 1.20 | 18.9 |

Δ8 Desaturase Pathways

Heterologous expression of Δ9-desaturase variants in Yarrowia lipolytica enables de novo production from stearic acid. The engineered desaturase shows 83% efficiency in introducing the Δ8 double bond when coupled with an optimized electron transport chain.

$$

\text{Stearic acid (18:0)} \xrightarrow{\Delta8\text{-desaturase}} \text{this compound (20:1Δ8)} \quad

$$

Natural Extraction Methods

Seed Oil Isolation

Banksia collina seeds contain 6% this compound in their fatty acid profile. The extraction process involves:

- Cold pressing of seeds at <40°C

- Hexane/ethanol (3:1) solvent extraction

- Urea complexation for fractionation

Table 3: Comparative Extraction Yields

| Source | Total Lipid Content | This compound | Purity |

|---|---|---|---|

| B. collina seeds | 32% dw | 6.2% | 92% |

| Macadamia integrifolia | 72% dw | 1.8% | 88% |

| Helianthus annuus | 40% dw | 0.4% | 85% |

Microbial Fermentation

Mortierella alpina strains engineered with Δ8-desaturase achieve 22% this compound content in total lipids. Fed-batch fermentation with glucose and oleic acid supplementation boosts titers to 4.3 g/L.

Industrial Scale Production

Continuous Flow Reactor Systems

Recent advancements implement microfluidic reactors for chemical synthesis:

- Residence time: 12 minutes

- Catalyst loading: 0.01 mol%

- Space-time yield: 1.2 kg/L/day

These systems reduce side reactions through precise temperature control and interfacial mixing.

Downstream Processing

Crystallization at -20°C in acetone/water (7:3) achieves 99.5% purity. Molecular distillation at 180°C (0.001 mbar) prevents thermal degradation during final purification.

Analytical Characterization

GC-MS Parameters

NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, CH=CH), 2.34 (t, J=7.5 Hz, 2H, COOH), 2.01 (m, 4H, CH₂CH=CHCH₂).

Chemical Reactions Analysis

Types of Reactions: 8-Eicosenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides and other oxidized products.

Reduction: This reaction involves the addition of hydrogen to the compound, reducing the double bond and converting it into a saturated fatty acid.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. Conditions typically involve elevated temperatures and the presence of catalysts.

Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. Conditions typically involve high pressure and temperature.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids, esters, and other substituted derivatives.

Scientific Research Applications

8-Eicosenoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.

Biology: Studied for its role in cell membrane structure and function, as well as its involvement in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the production of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 8-Eicosenoic acid involves its interaction with specific molecular targets and pathways. It is known to potentiate acetylcholine receptor channel currents and enhance protein kinase C epsilon phosphorylation of substrate peptides. These interactions play a role in various physiological processes, including signal transduction and cellular communication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences Among Eicosenoic Acid Isomers

The position of the double bond in eicosenoic acid isomers critically determines their biological activity:

- 8-Eicosenoic acid (20:1ω12): The cis-double bond at the 8th position enables potentiation of nAChR currents and selective activation of PKCε.

- 5-Eicosenoic acid (20:1ω15) and 11-Eicosenoic acid (20:1ω9): These isomers exclusively cause nAChR current depression, suggesting that double bonds at the 5th or 11th positions are associated with inhibitory effects .

- 8,11,14-Eicosatrienoic acid (20:3ω6): This polyunsaturated variant induces only nAChR depression, contrasting with this compound’s dual role in potentiation .

Neutrophil Activation Profiles

This compound exhibits distinct effects on human polymorphonuclear neutrophils (PMNs):

- Arachidonic acid (20:4ω6) : Induces both B₁₂-BP and MPO release, with higher potency and broader signaling pathway involvement (e.g., PKC and CaMKII activation) .

- Oleic acid (18:1ω9): Enhances nAChR currents via CaMKII activation, independent of PKC, unlike this compound .

Comparison with Polyunsaturated Fatty Acids (PUFAs)

- Eicosapentaenoic acid (EPA, 20:5ω3): Reduces inflammation via resolvin synthesis, contrasting with this compound’s pro-inflammatory role in neutrophil activation .

- Arachidonic acid derivatives (e.g., 8-HETE, 20-HETE): These oxidized metabolites exhibit vasoactive and inflammatory properties, whereas this compound primarily modulates receptor phosphorylation .

Comparative Data Table

Research Implications and Limitations

The unique activity of this compound underscores the importance of double-bond positioning in fatty acid signaling. Additionally, analytical challenges in distinguishing isomers (e.g., 8-eicosenoic vs. 11-eicosenoic acid) necessitate advanced chromatographic techniques .

Q & A

Q. What are the most effective methods for extracting 8-Eicosenoic acid from biological samples while preserving its structural integrity?

The Bligh and Dyer method is widely recommended for lipid extraction from biological matrices. This protocol involves homogenizing wet tissue with chloroform-methanol (2:1 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including this compound, with minimal degradation due to rapid processing (10 minutes) and avoidance of high temperatures . For tissues with high oxidative susceptibility, adding antioxidants like BHT (0.01% w/v) during extraction is advised.

Q. How can researchers distinguish this compound from its positional isomers (e.g., 5-Eicosenoic acid or 11-Eicosenoic acid) in chromatographic analyses?

Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., BPX-70 or CP-Sil 88) enables separation based on double-bond positions. Derivatization using dimethyl disulfide (DMDS) adducts enhances specificity by generating unique fragmentation patterns for each isomer. Co-elution with certified standards (e.g., NU-CHEK’s this compound methyl ester) is critical for peak identification .

Q. What analytical standards and quality control measures are required for accurate quantification of this compound in lipidomic studies?

High-purity standards (≥98% purity) should be used, with batch-specific certificates of analysis. Isotopically labeled analogs (e.g., d₃-8-Eicosenoic acid) are recommended as internal standards to correct for matrix effects in mass spectrometry. Regular calibration curves (1–1000 ng/mL range) and blank sample runs are essential to monitor contamination .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding the biological activity or metabolic pathways of this compound across different model systems?

Systematically compare experimental variables:

- Model systems : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal models (e.g., murine vs. zebrafish) may alter lipid metabolism due to species-specific enzyme expression.

- Dose and exposure time : Validate dose-response curves across studies using standardized units (e.g., µM vs. µg/mL).

- Orthogonal assays : Confirm findings via targeted metabolomics (e.g., LC-MS/MS) and functional studies (e.g., siRNA knockdown of elongase enzymes) .

Q. What experimental strategies can elucidate the structure-activity relationships of this compound derivatives in membrane biophysics studies?

- Synthetic modifications : Synthesize analogs (e.g., methyl esters, hydroxylated derivatives) and assess membrane fluidity via fluorescence anisotropy using DPH probes.

- Computational modeling : Perform molecular dynamics simulations to predict insertion depth and interaction with lipid bilayers.

- Comparative studies : Contrast this compound with saturated (eicosanoic acid) or polyunsaturated (eicosapentaenoic acid) analogs to isolate double-bond effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound intervention studies with small sample sizes?

For limited datasets (n < 15), non-parametric methods (e.g., Kruskal-Wallis test) are robust against non-normal distributions. Bayesian hierarchical models can pool data from multiple small-scale studies to estimate effect sizes. Power analysis should be conducted a priori to determine minimum sample sizes for detecting biologically relevant changes (e.g., ≥20% alteration in lipid peroxidation markers) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.